Methyl 4-ethoxynicotinate
Description
Ethyl 4-ethoxynicotinate (CAS: 33279-63-9) is a nicotinic acid derivative featuring an ethoxy group at the 4-position of the pyridine ring and an ethyl ester at the carboxyl position. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of furopyridine derivatives . Its synthesis involves chlorination of a precursor with thionyl chloride, followed by ethoxylation using sodium ethoxide, and subsequent Claisen condensation with ethyl acetate to yield a ketoester intermediate . Commercially, it is available from suppliers such as CymitQuimica, with pricing tiers ranging from €61.00/g to €251.00/5g , and is listed in catalogs with annual sales volumes of 262 units .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 4-ethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-3-13-8-4-5-10-6-7(8)9(11)12-2/h4-6H,3H2,1-2H3 |
InChI Key |
JUHTVOBDWJJRNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=NC=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-ethoxynicotinate can be synthesized through several methods. One common approach involves the esterification of 4-ethoxynicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-ethoxynicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: 4-ethoxynicotinic acid or other oxidized derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-ethoxynicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
Methyl 4-ethoxynicotinate can be compared with other nicotinic acid esters, such as methyl nicotinate and ethyl nicotinate. While all these compounds share a common nicotinic acid backbone, the presence of different ester groups (methoxy, ethoxy) imparts unique chemical and physical properties. For example, methyl nicotinate is known for its vasodilatory effects, while ethyl nicotinate may have different pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 4-ethoxynicotinate with analogous nicotinic acid esters and substituted pyridine derivatives, focusing on structural features, synthesis, commercial availability, and applications.
Ethyl 4-Ethoxynicotinate vs. Methyl Nicotinate
Methyl nicotinate’s safety profile is well-documented, requiring stringent handling due to irritancy risks .
Ethyl 4-Ethoxynicotinate vs. Ethyl 4-Hydroxy-2-Methylnicotinate
The methyl group at the 2-position sterically hinders reactivity compared to ethyl 4-ethoxynicotinate.
Ethyl 4-Ethoxynicotinate vs. Chlorinated Nicotinate Derivatives
Chlorinated analogs, such as ethyl 4-chloronicotinate hydrochloride (CAS: 174496-99-2) and methyl 4-chloronicotinate hydrochloride (CAS: 1351479-18-9), exhibit distinct reactivity due to the electron-withdrawing chlorine substituent, making them more reactive in nucleophilic substitution reactions compared to ethoxy-substituted derivatives .
Limitations
The provided evidence lacks direct data on methyl 4-ethoxynicotinate , necessitating extrapolation from ethyl ester analogs. Further experimental studies are required to elucidate this compound’s properties and applications.
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